5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Descripción

Chemical Identity and Nomenclature

This compound represents a well-characterized heterocyclic compound that has been extensively documented in chemical databases and research literature. The compound is officially registered under Chemical Abstracts Service number 71125-44-5, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition and functional group arrangement.

The molecular formula of this compound is established as C₆H₁₀N₄OS, indicating a composition of six carbon atoms, ten hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been determined to be 186.23 grams per mole, though some sources report slight variations to 186.24 grams per mole due to different calculation methods. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as Nc1nnc(s1)N2CCOCC2.

Table 1. Chemical Identity Parameters of this compound

The International Chemical Identifier string for this compound is InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8), which provides a standardized method for representing the molecular structure in computer-readable format. This identifier encodes the complete connectivity information of the molecule, including the presence of the morpholine ring system attached to the 1,3,4-thiadiazole core structure.

The compound exhibits several synonymous names in chemical literature, including 5-Morpholino-1,3,4-thiadiazol-2-amine, TOSLAB 5894, and 1,3,4-Thiadiazol-2-amine, 5-(4-morpholinyl)-. These alternative nomenclatures reflect different naming conventions and commercial designations used across various chemical suppliers and research institutions. The structural formula reveals a 1,3,4-thiadiazole ring system bearing an amino group at the 2-position and a morpholin-4-yl substituent at the 5-position, creating a bifunctional heterocyclic compound with distinct electronic and steric properties.

Physical property data for this compound indicates a melting point range of 186-188 degrees Celsius, demonstrating the compound's thermal stability. The predicted boiling point is 373.9 ± 52.0 degrees Celsius at 760 millimeters of mercury pressure, while the calculated density is 1.4 ± 0.1 grams per cubic centimeter. These physical characteristics are consistent with the compound's heterocyclic nature and hydrogen bonding capabilities arising from the amino and morpholine functional groups.

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of 1,3,4-thiadiazole chemistry, which has its origins in the late nineteenth century. The parent 1,3,4-thiadiazole nucleus was first described in 1882 by Emil Fischer, marking the beginning of systematic investigations into this important class of heterocyclic compounds. The true nature of the thiadiazole ring system was not fully elucidated until 1956, when Goerdler and colleagues provided definitive structural characterization through advanced analytical techniques.

The historical progression of thiadiazole chemistry experienced significant acceleration following the advent of sulphur drugs and the subsequent discovery of mesoionic compounds, which greatly stimulated research interest in this heterocyclic family. Bush and his coworkers made substantial contributions to the early development of thiadiazole chemistry, establishing synthetic methodologies that would later enable the preparation of more complex derivatives such as this compound.

The recognition of 1,3,4-thiadiazole derivatives as pharmacologically significant scaffolds emerged through systematic structure-activity relationship studies conducted throughout the twentieth century. These investigations revealed that thiadiazole nucleus-containing compounds exhibited remarkable biological activities across multiple therapeutic categories, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents. The broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives established them as privileged structures in medicinal chemistry research.

Table 2. Historical Milestones in 1,3,4-Thiadiazole Chemistry Development

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1882 | First description of 1,3,4-thiadiazole | Emil Fischer | Initial discovery of the heterocyclic system |

| 1890 | Ring system nature determination | Emil Fischer | Structural characterization foundation |

| 1956 | Complete structural elucidation | Goerdler et al. | Definitive ring system understanding |

| 20th Century | Sulphur drug development | Various | Accelerated thiadiazole research |

| Modern Era | Morpholine derivatives synthesis | Multiple researchers | Complex derivative development |

The evolution toward morpholine-substituted thiadiazole derivatives represents a more recent development in heterocyclic chemistry, driven by the recognition that morpholine rings could enhance the pharmacological properties of thiadiazole-containing compounds. The morpholine moiety contributes favorable physicochemical properties, including improved solubility characteristics and potential for hydrogen bonding interactions, making compounds like this compound particularly attractive targets for synthetic and medicinal chemistry research.

Contemporary synthetic approaches to this compound and related derivatives employ sophisticated methodologies that build upon the foundational synthetic strategies established for simpler thiadiazole compounds. These modern synthetic routes typically involve cyclization reactions of appropriately substituted precursors, condensation reactions between thiosemicarbazide derivatives and carbon disulfide, or functional group transformations of existing thiadiazole scaffolds. The development of efficient synthetic pathways has been crucial for enabling detailed studies of the compound's properties and potential applications.

Position Within 1,3,4-Thiadiazole Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of 1,3,4-thiadiazole derivatives, representing a specific subcategory characterized by the presence of both amino and morpholine functional groups. The systematic classification of 1,3,4-thiadiazole derivatives typically divides these compounds into three primary subclasses: aromatic systems comprising neutral thiadiazoles, mesoionic systems characterized by specific electronic configurations, and nonaromatic systems including partially reduced derivatives.

Within the aromatic neutral thiadiazole category, this compound is classified as a 2-amino-5-substituted-1,3,4-thiadiazole derivative. This classification is based on the presence of an amino group at the 2-position and a morpholin-4-yl substituent at the 5-position of the thiadiazole ring. The compound exemplifies the structural diversity achievable within this heterocyclic family through strategic substitution patterns that modify both electronic and steric properties.

The morpholine substituent in this compound places this compound within a specialized subset of thiadiazole derivatives that incorporate saturated six-membered heterocyclic rings containing both nitrogen and oxygen atoms. This structural feature distinguishes it from simpler alkyl-substituted or aryl-substituted thiadiazole derivatives and contributes unique properties related to hydrogen bonding capability, conformational flexibility, and potential biological activity.

Table 3. Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic compounds | Five-membered rings with heteroatoms |

| Secondary Class | Thiadiazole derivatives | 1,3,4-Thiadiazole family |

| Tertiary Class | Aromatic neutral systems | Non-mesoionic structures |

| Quaternary Class | 2-Amino derivatives | Amino group at position 2 |

| Quinternary Class | 5-Morpholino derivatives | Morpholine substituent at position 5 |

From a synthetic chemistry perspective, this compound belongs to the category of compounds accessible through condensation reactions involving morpholine-containing precursors and thiadiazole-forming reagents. This synthetic classification distinguishes it from thiadiazole derivatives prepared through alternative methodologies such as direct cyclization of thiosemicarbazide derivatives or ring-closure reactions of appropriate acyclic precursors.

The electronic properties of this compound reflect the characteristic features of 1,3,4-thiadiazole derivatives, including electron deficiency at the carbon atoms due to the inductive effects of nitrogen and sulfur atoms. The morpholine substituent introduces additional electronic effects through its oxygen atom and contributes to the overall dipole moment of the molecule. These electronic characteristics position the compound within the broader category of electron-deficient heterocycles that exhibit distinct reactivity patterns compared to electron-rich aromatic systems.

The compound's structural features also place it within the classification of bifunctional heterocyclic compounds, containing both basic amino functionality and the morpholine ring system capable of participating in hydrogen bonding interactions. This bifunctional nature distinguishes this compound from monofunctional thiadiazole derivatives and contributes to its potential utility as a building block for more complex molecular architectures.

Structure

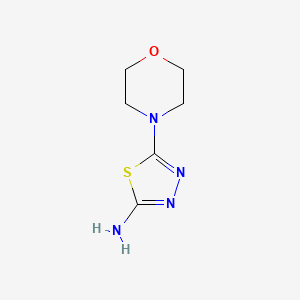

2D Structure

Propiedades

IUPAC Name |

5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363525 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-44-5 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Thiosemicarbazide Derivatives

A widely employed strategy involves the cyclization of thiosemicarbazide precursors with carbon disulfide under basic conditions. For instance, 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione was synthesized by refluxing 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide in ethanolic potassium hydroxide for 10 hours. Subsequent nucleophilic substitution with morpholine-containing reagents, such as 4-(chloroacetyl)morpholine, introduces the morpholin-4-yl group.

Reaction Conditions :

- Solvent : Acetone or ethanol

- Base : Potassium carbonate

- Temperature : Room temperature to reflux (25–80°C)

- Time : 8–12 hours

This method yielded 3f (5-morpholin-4-yl-1,3,4-thiadiazol-2-amine derivative) with an 89% yield and a melting point of 235.3°C.

Comparative Analysis of Synthetic Routes

The table below summarizes key data from representative studies:

Purification and Characterization

Purification typically involves recrystallization from ethanol, DMF, or ethanol/DMF mixtures. Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : NH stretches (3363 cm⁻¹), C═N/C═C vibrations (1642–1618 cm⁻¹).

- NMR : Distinct signals for morpholine protons (δ 3.6–3.8 ppm) and thiadiazole carbons (δ 160–170 ppm).

- Elemental Analysis : Close agreement (±0.4%) between calculated and observed values for C, H, N.

Challenges and Optimization Opportunities

- Low Solubility : Thiadiazole derivatives often require polar aprotic solvents (e.g., DMF) for reactions.

- Side Reactions : Over-alkylation may occur during Mannich reactions; stoichiometric control is critical.

- Scale-Up : Reflux conditions with carbon disulfide necessitate stringent safety measures due to toxicity.

Future work could explore catalytic methods or green solvents to enhance sustainability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions often require a catalyst or base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and its derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit broad-spectrum activity against various pathogens.

Case Studies and Findings:

- A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 32 µg/mL .

- Additionally, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects against Gram-positive bacteria .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 9d | S. aureus | 25 |

| 9e | E. coli | 32 |

| 8d | C. albicans | 32 |

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Recent studies have focused on its ability to inhibit specific kinases associated with cancer cell proliferation.

Case Studies and Findings:

- Research involving N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides indicated their effectiveness as inhibitors of Fer and FerT kinases, which are implicated in the growth of malignant cells. Molecular docking studies revealed that these compounds form strong complexes with the target enzymes .

- The inhibition of Fer kinase leads to disruption of ATP synthesis in cancer cells, presenting a promising avenue for cancer therapy .

| Compound | Kinase Target | Inhibition Type |

|---|---|---|

| N-(5-morpholino...) | Fer/FerT | Strong Complex Formation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects.

Case Studies and Findings:

Mecanismo De Acción

The mechanism of action of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical profiles of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Key Structural and Functional Insights:

Substituent Influence on Target Specificity: Aromatic substituents (e.g., indol-5-yl, pyridinyl) enhance kinase inhibition (PIM2, Bcl-2) and antioxidant activity . Halogenated aryl groups (e.g., 4-chloroquinolin-2-yl) improve binding to viral proteases (e.g., SARS-CoV-2 main protease) . Morpholinyl groups may optimize solubility and target engagement through hydrogen bonding, though direct evidence for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is inferred from analogs .

Activity Trends: Anticancer Potency: Fluorophenylthiophen-2-yl derivatives (IC50 = 1.28 µg/mL) outperform indol-5-yl analogs (pIC50 ~8.2), suggesting substituent-dependent cytotoxicity . Antiviral Potential: Quinoline-linked derivatives show moderate COVID-19 protease binding (-8.1 kcal/mol), comparable to repurposed drugs like lopinavir .

Synthetic and Pharmacokinetic Considerations :

- Ultrasound-assisted synthesis (e.g., thiadiazolo[3,2-a]pyrimidine derivatives) improves yields and reaction times compared to conventional methods .

- Morpholinyl derivatives may exhibit enhanced gastrointestinal absorption but reduced blood-brain barrier penetration, as seen in related compounds .

Structure-Activity Relationship (SAR) Analysis

- Position 5 Substitution : Critical for modulating activity. Bulky groups (e.g., quinazoline) favor enzyme inhibition (GSK-3), while planar aromatic systems (e.g., indole) enhance kinase binding .

- Morpholine vs.

- Hybrid Derivatives : Combining thiadiazole with morpholine (e.g., ’s thioether-linked analog) introduces conformational flexibility, which could influence target selectivity .

Actividad Biológica

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a morpholine moiety , which contribute to its unique biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that facilitate various interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including this compound, exhibit notable antimicrobial properties . A study highlighted that related thiadiazole compounds showed moderate to significant antibacterial activity against various strains:

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli, S. aureus, B. cereus | 32.6 |

| 2-Amino-1,3,4-thiadiazole Derivative | C. albicans | 47.5 |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to inhibit key enzymes involved in cancer cell proliferation. Notably, derivatives have shown efficacy as inhibitors of inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , crucial for nucleotide synthesis and DNA replication in cancer cells.

A recent study reported that certain thiadiazole derivatives increased apoptotic cell populations significantly:

| Compound | Cell Line Tested | Apoptosis Rate (%) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 465% increase |

| Other Derivatives | LoVo (colon cancer) | Varied |

These findings suggest that the compound may induce apoptosis through multiple pathways, including modulation of caspase activity and p53 expression .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Targeting enzymes like IMPDH disrupts nucleotide synthesis necessary for cell division.

- Apoptotic Pathways : Induction of apoptosis through enhanced caspase activity and p53 pathway activation.

- Interaction with Cellular Receptors : Binding to specific receptors alters signaling pathways leading to reduced cell viability in cancer cells.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related thiadiazole compound against drug-resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation and functionalization. A common approach involves reacting diazonium salts with acrolein to form intermediates like 3-aryl-2-chloropropanals, which react with thiourea to yield 2-aminothiazoles. Subsequent reaction with chloroacetyl chloride and morpholine in the presence of sulfur generates the morpholin-4-yl-thiadiazole scaffold . Ultrasound-assisted synthesis can improve efficiency by reducing reaction time and increasing yield, as demonstrated in analogous thiadiazole derivatives . Key parameters include stirring duration (≥5 minutes for polysulfide formation) and solvent selection (e.g., ethanol or DMF) .

Q. Which analytical techniques are most effective for structural characterization, and how are they validated?

- Methodological Answer : Multimodal characterization is critical:

- 1H-NMR : Confirms proton environments, e.g., morpholine ring protons at δ 3.6–3.8 ppm and thiadiazole NH2 signals near δ 5.5–6.0 ppm .

- IR : Identifies N–H stretches (3200–3400 cm⁻¹) and C–N/C–S vibrations (600–800 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 231.08 for C₆H₁₀N₄OS) and fragmentation patterns .

- X-ray Crystallography : Software like SHELX and WinGX refines crystal structures, with validation via R-factor analysis (<5%) and electron density maps .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., SARS-CoV-2 main protease, PDB ID 6LU7). For example, docking scores of –6.5 to –8.1 kcal/mol suggest competitive inhibition potential .

- 3D-QSAR (CoMFA/CoMSIA) : Models derived from substituent electronic/steric parameters predict activity trends. For PIM2 kinase inhibitors, steric bulk at the thiadiazole C5 position correlates with enhanced activity .

- DFT Calculations : Assess thermochemical stability and exact exchange contributions using functionals like B3LYP for optimized geometries .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral)?

- Methodological Answer :

- Dose-Response Assays : Standardize IC₅₀/EC₅₀ measurements across cell lines (e.g., Gram-positive bacteria vs. Vero E6 cells) to compare potency .

- Meta-Analysis : Pool data from heterogeneous studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., substituent effects, solvent polarity) .

- Enzyme Inhibition Profiling : Use FRET-based assays (e.g., Sortase A inhibition at 200 µM) to distinguish target-specific effects from nonspecific cytotoxicity .

Q. How can reaction intermediates be stabilized during scale-up synthesis?

- Methodological Answer :

- Intermediate Trapping : Use low temperatures (–20°C) and inert atmospheres (N₂/Ar) to stabilize diazonium salts and chloroacetamides .

- In Situ Monitoring : HPLC or TLC (Merck Silica Gel 60 F254) tracks reaction progress and identifies byproducts .

- Polymorph Control : Recrystallization from ethanol or acetonitrile ensures consistent crystal packing, validated via PXRD .

Methodological Challenges and Solutions

Q. What strategies improve yield in morpholine-functionalized thiadiazole synthesis?

- Answer :

- Catalyst Optimization : Triethylamine enhances chloroacetyl chloride reactivity, while KI catalyzes nucleophilic substitutions in benzyl halide reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates like 5-amino-1,3,4-thiadiazole-2-thiol .

- Workflow Integration : Combine sonication (40 kHz, 100 W) with continuous-flow systems to reduce side reactions .

Q. How are spectral artifacts minimized during structural analysis?

- Answer :

- Dynamic NMR : Resolves tautomerism in thiadiazole NH2 groups by analyzing temperature-dependent shifts .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid proton exchange interference in ¹H-NMR .

- High-Resolution MS : Q-TOF instruments (exact mass ±0.01 Da) distinguish isobaric species (e.g., C₆H₁₀N₄OS vs. C₇H₁₂N₄O₂S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.